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Compound of Interest

(2s,3s)-1,4-Dibromobutane-2, 3-
diol

Cat. No.: B1583674

Compound Name:

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for the specific (2S,3S)-1,4-
dibromobutane-2,3-diol stereocisomer is not readily available in public-access scientific
databases. This guide presents the available spectroscopic data for the racemic mixture, dlI-
1,4-dibromobutane-2,3-diol (CAS 1947-58-6), which serves as a close and structurally relevant
analogue. The methodologies and data interpretation principles outlined are broadly applicable
to the analysis of similar small molecules.

Introduction

1,4-Dibromobutane-2,3-diol is a functionalized butane derivative with applications in organic
synthesis as a building block for more complex molecules. Its stereochemistry plays a crucial
role in determining the outcome of chemical reactions and the properties of the resulting
products. Spectroscopic analysis is the cornerstone of its characterization, providing definitive
evidence for its structure, purity, and stereochemical configuration. This document provides a
summary of the key spectroscopic data for dl-1,4-dibromobutane-2,3-diol and outlines the
general experimental protocols for these analyses.

Spectroscopic Data Summary

The comprehensive characterization of dl-1,4-dibromobutane-2,3-diol relies on a combination
of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
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Spectrometry (MS). The quantitative data gathered from these techniques are summarized
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. For a symmetric molecule like the racemic 1,4-dibromobutane-2,3-diol, one would
expect a simplified spectrum due to chemical equivalence.

Table 1: 1H NMR Spectroscopic Data for dl-1,4-Dibromobutane-2,3-diol

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

~3.95 Multiplet 2H CH(OH)

| ~3.75 | Multiplet | 4H | CH2Br |

Note: Data is interpreted from publicly available spectra (Sigma-Aldrich) and may vary slightly

based on solvent and experimental conditions.

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
~60-70 CH(OH)
| ~35-45 | CH2Br |

Note: Experimental 13C NMR data was not available. Values are based on typical ranges for

similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Table 3: Key IR Absorption Bands for dl-1,4-Dibromobutane-2,3-diol

Wavenumber (cm-1) Intensity Assignment
~3300-3400 Broad, Strong O-H stretch (alcohol)
~2850-2960 Medium C-H stretch (aliphatic)
~1050-1150 Strong C-O stretch (alcohol)

~550-650 | Strong | C-Br stretch |

Note: Data is interpreted from publicly available ATR-IR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data (Electron lonization) for dl-1,4-Dibromobutane-2,3-diol

m/z Relative Intensity Assignment

[M]+, Molecular ion

246/248/250 Low . .
(contains two Br isotopes)

167/169 Medium [M - Br]+

149/151 Medium [M - Br - H20]+

| 121 | High | [C4H602Br]+ ? (Complex fragmentation) |

Note: The presence of bromine (isotopes 79Br and 81Br in a ~1:1 ratio) results in characteristic
isotopic patterns for bromine-containing fragments (e.g., M, M+2 peaks).

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic
data for small organic molecules like 1,4-dibromobutane-2,3-diol.
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NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a
deuterated solvent (e.g., Deuterated Chloroform, CDCI3, or Deuterated Dimethyl Sulfoxide,
DMSO-d6) in a 5 mm NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), may be added if not already present in the solvent.

¢ Instrumentation: A 300-500 MHz NMR spectrometer is typically used.

e 1H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-
pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation
delay of 1-2 seconds, and the acquisition of 16-64 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-
decoupled experiment is typically run to simplify the spectrum. Due to the lower natural
abundance of 13C and its longer relaxation times, hundreds or thousands of scans may be
required with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the
crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory. A pressure arm
is applied to ensure good contact.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample
spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm-1 over
a range of 4000-400 cm-1. The final spectrum is presented as absorbance or transmittance.

Mass Spectrometry

o Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or
through a Gas Chromatography (GC) interface if the compound is sufficiently volatile and
thermally stable.
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« lonization: Electron lonization (El) is a common technique, where the sample is bombarded
with a high-energy electron beam (typically 70 eV).

e Instrumentation: A GC-MS system or a mass spectrometer with a direct insertion probe.

e Acquisition: The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge (m/z)
ratios, typically from m/z 40 to 400 for a molecule of this size. The resulting data shows the

relative abundance of different fragment ions.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing an organic compound involves a logical
progression of experiments and data interpretation. The following diagram illustrates this

general workflow.
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General workflow for spectroscopic characterization of a small molecule.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1,4-Dibromobutane-2,3-diol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583674#2s-3s-1-4-dibromobutane-2-3-diol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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